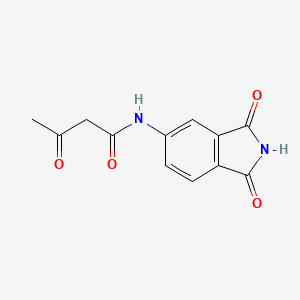![molecular formula C12H9ClN2O2 B11866558 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid CAS No. 65049-29-8](/img/structure/B11866558.png)
6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halides with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives typically involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic properties. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etoricoxib: A selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of supramolecular structures.
Uniqueness
6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65049-29-8 |
|---|---|
Formule moléculaire |
C12H9ClN2O2 |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
2-chloro-6-(6-methylpyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-2-3-8(6-14-7)10-5-4-9(12(16)17)11(13)15-10/h2-6H,1H3,(H,16,17) |
Clé InChI |
FEVHVICAUJGIGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




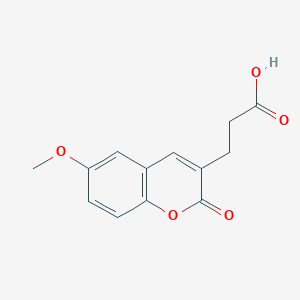
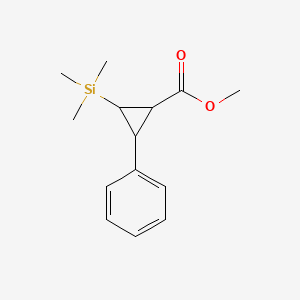
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
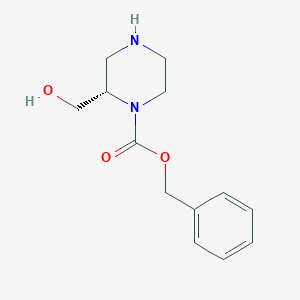
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

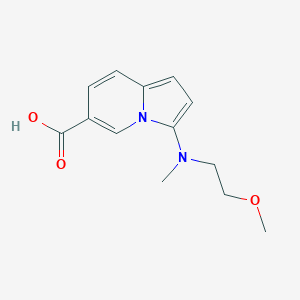
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)

